N-ethyl-2-methoxy-5-nitroaniline
Description
N-Ethyl-2-methoxy-5-nitroaniline (CAS: Not explicitly provided in evidence; inferred structural analog of compounds in ) is a nitroaromatic compound characterized by a benzene ring substituted with three functional groups:
- Methoxy (-OCH₃) at position 2,
- Nitro (-NO₂) at position 5,
- Ethylamino (-NH-C₂H₅) at position 1 (aniline nitrogen).
Its molecular formula is C₉H₁₂N₂O₃, with a molecular weight of 196.20 g/mol.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-ethyl-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C9H12N2O3/c1-3-10-8-6-7(11(12)13)4-5-9(8)14-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
QHSCCGOQARPZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-methoxy-5-nitroaniline typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-methoxy-5-nitroaniline can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: N-ethyl-2-methoxy-5-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-methoxy-5-nitroaniline is a chemical compound with a variety of applications in scientific research, biology, and medicine . It is an aniline derivative with an ethyl group and a methoxy substituent on the aromatic ring.
Scientific Research Applications
Chemistry N-Ethyl-2-methoxyaniline hydrochloride is utilized as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for creating more complex molecules. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a related compound, involves protecting 4-fluoro-2-methoxy aniline, nitrating it, and then deprotecting to obtain the desired compound .
Biology This compound is employed in the study of enzyme interactions and as a substrate in biochemical assays. Similar compounds have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aniline ring has been linked to increased antimicrobial potency.
Medicine N-Ethyl-2-methoxyaniline hydrochloride is investigated for potential use in the development of pharmaceuticals, particularly in the synthesis of analgesic and anti-inflammatory agents. Derivatives of methoxyanilines have been explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases, suggesting a role in inhibiting acetylcholinesterase (AChE), which could be beneficial in conditions like Alzheimer's disease.
Industry It is utilized in the production of polymers and resins and as a stabilizer in various chemical processes. It is also used in the production of dyes, pigments, and other industrial chemicals.
Biological Activities
N-Ethyl-2-methoxyaniline hydrochloride has diverse biological activities.
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria |
| Anticancer | Cytotoxicity (IC50 < 10 nM) |
| Neuroprotection | AChE inhibition, potential in treating cognitive decline |
Antimicrobial Activity Studies have shown that compounds with similar structures exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Anticancer Properties There is emerging evidence suggesting that this compound may possess anticancer activity. Analogous compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values often in the low nanomolar range. Mechanistic studies indicate that these compounds can disrupt microtubule formation, leading to cell cycle arrest.
Neuroprotective Effects Some derivatives of methoxyanilines have been investigated for their potential neuroprotective effects, particularly in models of neurodegenerative diseases. These studies suggest a role in inhibiting acetylcholinesterase (AChE), which could be beneficial in conditions like Alzheimer's disease.
Case Studies
Anticancer Activity A study evaluating a series of N-aryl-2-arylethenesulfonamides found that compounds structurally related to N-Ethyl-2-methoxyaniline exhibited significant tumor reduction in xenograft models. The mechanism involved disruption of mitotic spindle formation, indicating potential for development as anticancer agents.
Mechanism of Action
The mechanism of action of N-ethyl-2-methoxy-5-nitroaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. The nitro group is electron-withdrawing, making the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs, their substituents, and similarity scores (where available) are summarized below:
Substituent Effects:
- Position of Methoxy : Methoxy at position 2 (ortho to nitro) creates steric hindrance, while methoxy at position 4 (para to nitro) enhances resonance stabilization .
- N-Alkylation : Ethyl or methyl groups on the aniline nitrogen increase lipophilicity, impacting solubility and reactivity in nucleophilic substitution reactions .
- Halogenation : Fluorine at position 4 (as in 4-Fluoro-2-methoxy-5-nitroaniline) introduces strong electron-withdrawing effects, altering reaction pathways .
Physicochemical Properties
- Solubility: Methanol is a common solvent for nitroaniline derivatives (e.g., 2-methoxy-5-nitroaniline solutions at 100 µg/mL ).
- Stability: Nitro groups confer thermal instability; decomposition emits toxic NOx gases .
- Molecular Weight : Ranges from 168.15 g/mol (2-methoxy-5-nitroaniline) to 196.20 g/mol (N-ethyl derivatives) .
Biological Activity
N-ethyl-2-methoxy-5-nitroaniline (EMNA) is a compound of significant interest due to its diverse biological activities, including potential applications in pharmaceuticals and toxicology. This article explores its biological activity, focusing on its antimicrobial, antitumor, and genotoxic properties, while also examining relevant case studies and research findings.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the presence of a nitro group at the 5-position and a methoxy group at the 2-position of the aniline ring. The molecular formula is , and it has been classified under various chemical databases such as PubChem .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of EMNA. Specifically, it has demonstrated activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.3 µg/mL |
| Escherichia coli | 6.3 µg/mL |
These findings suggest that EMNA exhibits comparable efficacy to standard antibiotics like ceftriaxone, indicating its potential as an antimicrobial agent .
Antitumor Activity
The antitumor properties of EMNA have been investigated in various contexts. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. In one study, derivatives of nitroanilines were found to suppress tumor growth in murine models, with significant reductions in tumor size observed in treated groups compared to controls . The mechanism appears to involve the modulation of intracellular signaling pathways associated with cell survival and proliferation.
Genotoxicity and Carcinogenic Potential
The genotoxic effects of EMNA have raised concerns regarding its safety profile. Research indicates that it may induce mutations in bacterial assays, suggesting a potential for carcinogenicity. Specifically, EMNA has been shown to increase mutant colony formation in Salmonella typhimurium strains TA100 and TA98, indicating a dose-dependent relationship with mutagenic activity .
Case Study: Toxicological Assessment
A significant study assessed the long-term effects of EMNA on rodent models. Key findings included:
- Dosage : Various concentrations (0, 25, 48 mg/kg-day) were administered over 78 weeks.
- Effects : Statistically significant increases in hepatocellular carcinomas were observed at higher doses.
- NOAEL/LOAEL : The no-observed-adverse-effect level (NOAEL) was determined to be approximately 9 mg/kg-day for females and 7 mg/kg-day for males .
These results underscore the need for careful consideration when evaluating the use of EMNA in consumer products or pharmaceuticals.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observation |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor | Induces apoptosis in cancer cell lines |
| Genotoxicity | Mutagenic potential observed in bacterial assays |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for N-ethyl-2-methoxy-5-nitroaniline, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic reduction. For example, nitration of 2-methoxy-N-ethylaniline using mixed acids (HNO₃/H₂SO₄) at 0–5°C yields the nitro derivative. Yield optimization requires controlled temperature, stoichiometric excess of nitrating agents, and inert atmospheres to minimize byproducts like dinitro derivatives. Post-synthesis purification via recrystallization (ethanol/water) improves purity .
- Key Factors : Solvent polarity, catalyst selection (e.g., Fe/HCl for nitro reduction), and reaction time significantly influence yield. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers expect?
- Methodology :
- ¹H NMR : A singlet for methoxy (-OCH₃) at δ 3.8–4.0 ppm, a triplet for ethyl (-CH₂CH₃) at δ 1.2–1.4 ppm, and aromatic protons split into distinct patterns (e.g., para-nitro group induces deshielding) .
- IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1250 cm⁻¹ (C-O of methoxy) .
- MS : Molecular ion peak at m/z 210 (C₉H₁₂N₂O₃) and fragmentation patterns confirming ethyl and nitro groups .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to inhibit photodegradation and oxidation. Decomposition products may include nitroso derivatives or quinones, detectable via HPLC with UV-Vis monitoring (λ = 254 nm) .
Advanced Research Questions
Q. How does the ethyl substituent influence the electronic and steric properties of this compound in electrophilic substitution reactions?
- Methodology : The ethyl group donates electron density via inductive effects, activating the aromatic ring at specific positions. Compare reactivity with non-ethylated analogs (e.g., 2-methoxy-5-nitroaniline) using Hammett plots or DFT calculations. For example, ethylation reduces electrophilic attack at the para position to the nitro group, favoring meta substitution in sulfonation reactions .
Q. What strategies can mitigate competing pathways when using this compound as an intermediate in heterocyclic synthesis (e.g., benzimidazoles)?
- Methodology : Control regioselectivity by:
- Temperature : Lower temperatures (≤50°C) favor cyclization over polymerization.
- Catalysts : Use CuI or Pd(OAc)₂ to direct coupling reactions.
- Protecting Groups : Temporarily block the amine group with Boc anhydride to prevent undesired nucleophilic attacks .
Q. How can computational models predict the bioactivity of this compound, and what are their limitations?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., cytochrome P450). Validate predictions with in vitro assays (e.g., MIC tests for antimicrobial activity). Limitations include neglecting solvent effects and conformational flexibility of the ligand-receptor complex .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology : Cross-validate data using orthogonal techniques:
- DSC/TGA : Confirm melting points and thermal stability.
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals.
- XRD : Compare crystal structures with literature to identify polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
